molecular formula C10H13N B054498 (4-Cyclopropylphenyl)methanamine CAS No. 118184-67-1

(4-Cyclopropylphenyl)methanamine

Cat. No. B054498
M. Wt: 147.22 g/mol
InChI Key: XHGPNIFDHYUTOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropylmethanamines and related compounds often involves innovative methods to introduce the cyclopropyl group into the molecular framework. For instance, the asymmetric synthesis of cyclopropylmethanamines through rhodium-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles has been reported, producing boryl-substituted cyclopropylmethanamines in a highly diastereo- and enantioselective manner (Miura et al., 2016). Such methods highlight the advancement in synthetic strategies to construct complex molecules containing the cyclopropyl group.

Molecular Structure Analysis

The analysis of the molecular structure of cyclopropyl-containing compounds reveals their unique conformational and electronic characteristics. The crystal structure determination of related compounds, such as N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione, underlines the importance of cyclopropyl groups in affecting the overall molecular geometry and stability. These structures often exhibit specific spatial arrangements that can influence their reactivity and physical properties (Feng et al., 2005).

Chemical Reactions and Properties

Cyclopropyl groups can significantly impact the chemical behavior of the molecules they are part of. The cyclopropenimine-catalyzed enantioselective Mannich reactions of tert-butyl glycinates with N-Boc-imines, for instance, demonstrate how the presence of a cyclopropyl group can influence reaction outcomes, offering high levels of enantio- and diastereocontrol (Bandar & Lambert, 2013). Such reactivity is pivotal in the synthesis of complex molecules with defined stereochemistry.

Scientific Research Applications

  • Transfer Hydrogenation Reactions : A study by Karabuğa et al. (2015) in "Tetrahedron Letters" described the synthesis of a compound structurally similar to (4-Cyclopropylphenyl)methanamine, used in transfer hydrogenation reactions with quinazoline-based ruthenium complexes. They achieved high conversions and turnover frequency (TOF) values, indicating efficient catalytic activity (Karabuğa et al., 2015).

  • Synthesis of Novel Compounds : A research article by Shimoga et al. (2018) reported the synthesis of a compound related to (4-Cyclopropylphenyl)methanamine, which was characterized by various spectroscopic techniques. The reaction pathway was found to be high yielding (Shimoga et al., 2018).

  • Antidepressant Drug Candidates : Sniecikowska et al. (2019) designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These derivatives showed robust antidepressant-like activity and high selectivity, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

  • Dual Serotonin/Noradrenaline Reuptake Inhibition : Whitlock et al. (2008) discussed 1-(2-phenoxyphenyl)methanamines as dual serotonin/noradrenaline reuptake inhibitors. This class of compounds, including (4-Cyclopropylphenyl)methanamine, displayed selectivity and good metabolic stability, indicating their potential in therapeutic applications (Whitlock et al., 2008).

  • SAR and Pharmacology : A study by Jasouri et al. (2010) described the synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine, highlighting the selective bromination of 4-chloro-1-indanone. This research contributed to the understanding of structure-activity relationships (SAR) and pharmacological properties of related compounds (Jasouri et al., 2010).

Safety And Hazards

The safety information for “(4-Cyclopropylphenyl)methanamine” indicates that it has the following hazard statements: H315, H317, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), causing an allergic skin reaction (H317), causing serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary statements include P261, P305 + P351 + P338, P302+352 , which provide guidance on how to handle the substance safely.

properties

IUPAC Name

(4-cyclopropylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGPNIFDHYUTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553212
Record name 1-(4-Cyclopropylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropylphenyl)methanamine

CAS RN

118184-67-1
Record name 4-Cyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118184-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Cyclopropylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-cyclopropylphenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KM Mennie - 2019 - search.proquest.com
In Chapter 1, we describe a general strategy for 1, 3-oxidation of cyclopropanes using aryl iodine (I–III) catalysis, with emphasis on 1, 3-difluorination reactions. These reactions make …
Number of citations: 2 search.proquest.com

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